N1-Acetyl-N4-maleylsulfanilamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O6S |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O6S/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,16)(H,14,15)(H,17,18) |
InChI Key |
XNJBIHVSRVILJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N1 Acetyl N4 Maleylsulfanilamide and Analogues
Strategic Approaches to N-Acylation of the Sulfanilamide (B372717) Moiety
The core of synthesizing N1-Acetyl-N4-maleylsulfanilamide lies in the effective N-acylation of the sulfanilamide molecule. This requires careful consideration of the nucleophilicity of the N1 and N4 positions and the choice of acylating agents and reaction conditions to control where each acyl group attaches.
The N1 nitrogen of the sulfonamide group is generally less nucleophilic than the N4 aniline (B41778) nitrogen. This difference in reactivity can be exploited to achieve selective N1-acetylation. One common strategy involves the reaction of sulfanilamide with acetic anhydride (B1165640). nih.gov The selectivity of this reaction can often be influenced by the choice of catalyst and solvent.
Another approach involves the use of N-acetylsulfanilyl chloride as a key intermediate. guidechem.com This compound, which already possesses the N-acetyl group, can then be reacted with an appropriate amine to form the desired N1-substituted sulfonamide. The synthesis of N-acetylsulfanilyl chloride is typically achieved by the reaction of acetanilide (B955) with excess chlorosulfonic acid at elevated temperatures. nih.gov
The use of catalysts is also a viable strategy for promoting selective N1-acetylation. While many methods focus on N4-acylation, certain catalytic systems can favor acylation at the N1 position under specific conditions. For instance, isothiourea catalysts have been employed for the atroposelective N-acylation of sulfonamides, highlighting the potential for catalyst-controlled regioselectivity. acs.orgacs.org
A general procedure for the synthesis of acetamidesulfonamides involves the grinding of acetamidesulfonyl chlorides with an amine in the presence of a base like sodium bicarbonate at room temperature in the absence of a solvent. chemicalbook.com This solvent-free approach can offer high yields and purity.
| Starting Material | Acetylating Agent/Intermediate | Catalyst/Conditions | Selectivity |
| Sulfanilamide | Acetic Anhydride | Stannous oxide nanoparticles, THF, 60°C | High N1 selectivity (95%) nih.gov |
| Acetanilide | Chlorosulfonic Acid | Elevated temperature | Forms N-acetylsulfanilyl chloride nih.gov |
| Sulfonamide | Acetic Anhydride | Cesium salt of Wells–Dawson heteropolyacid, Water, Room Temp | High yield N-acylation tandfonline.com |
| Sulfonamide | Anhydride | Isothiourea catalyst | Atroposelective N-acylation acs.orgacs.org |
Once the N1-acetylsulfanilamide is obtained, the subsequent step is the regioselective introduction of the maleyl group at the N4 position. The N4 amino group is more nucleophilic and thus more reactive towards acylating agents. This inherent reactivity simplifies the selective N4-acylation.
The typical procedure for N4-maleylation would involve reacting N1-acetylsulfanilamide with maleic anhydride or maleyl chloride. The reaction is generally carried out in a suitable solvent and often in the presence of a base to neutralize the hydrogen chloride formed if maleyl chloride is used. The reaction of acyl chlorides with amines is a well-established nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.infolibretexts.org
For the synthesis of this compound, a general approach involves the initial synthesis of sulfanilamide, followed by N1-acetylation, and finally N4-maleylation. smolecule.com The N4-maleylation step is typically achieved by reacting N1-acetylsulfanilamide with maleic anhydride under basic conditions. smolecule.com
| Starting Material | Maleylating Agent | Base/Solvent | Product |
| N1-acetylsulfanilamide | Maleic Anhydride | Weakly basic buffer (pH 8.0-8.5) | This compound smolecule.com |
| N1-acetylsulfanilamide | Maleyl Chloride | Amine base (e.g., triethylamine), Aprotic solvent | This compound |
Optimization of Synthetic Pathways
To ensure an efficient and high-yielding synthesis of this compound, optimization of the reaction pathway is crucial. This involves a detailed investigation of various reaction parameters.
The selective acylation of the two non-equivalent amino groups in sulfanilamide can be understood in terms of kinetic and thermodynamic control. The more nucleophilic N4-amino group is expected to react faster, leading to the kinetically favored product. However, under certain conditions, the thermodynamically more stable product might be formed.
Studies on the thermal decomposition of sulfanilamide and its metal complexes have provided insights into their kinetic and thermodynamic parameters, which can be relevant for understanding the stability of the products and intermediates in the synthesis. researchgate.net The principles of kinetic and thermodynamic control are well-documented in organic reactions and can be applied to the diacylation of sulfanilamide to achieve the desired regioselectivity. acs.orgorientjchem.orgnih.gov
The choice of catalyst and solvent can significantly impact the selectivity, rate, and yield of the acylation reactions. A variety of catalytic systems have been explored for the N-acylation of sulfonamides. These include Lewis acids, solid acid catalysts, and organocatalysts. acs.orgacs.orgtandfonline.comnih.govorientjchem.org For instance, cesium salt of Wells–Dawson heteropolyacid has been used as an efficient and reusable catalyst for N-acylation of sulfonamides in water, presenting a green chemistry approach. tandfonline.com The use of ultrasound irradiation has also been reported as a novel and green method for the N-acylation of sulfonamides, often proceeding in high yields and short reaction times without the need for a catalyst. orientjchem.org
The solvent system is also critical. For the N4-maleylation of N1-acetylsulfanilamide, conducting the reaction in weakly basic buffers can enhance the nucleophilicity of the amine while minimizing the hydrolysis of the maleic anhydride. smolecule.com
Maximizing the yield and ensuring the high purity of the final product are paramount in synthetic chemistry. For the synthesis of this compound, this can be achieved through careful control of reaction conditions. For instance, in the N4-maleylation step, using a molar excess of maleic anhydride can help drive the reaction to completion. smolecule.com Staged temperature protocols, such as initial mixing at a lower temperature followed by allowing the reaction to proceed at room temperature, can help balance the reaction rate and selectivity. smolecule.com
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a pure crystalline product. Characterization of the purified N-acylsulfonamides is then performed using spectroscopic methods like FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity. nih.govnih.gov
Synthesis of Structural Analogues and Precursors
The synthesis of precursors and structural analogues of this compound is crucial for developing a comprehensive understanding of its chemical properties and for generating related compounds with potentially novel characteristics. Key to these syntheses are the selective modification of the sulfanilamide framework and the chemistry of the maleyl group.
The derivatization of the sulfanilamide framework is a critical step in the synthesis of this compound. The process begins with the protection of the N1-sulfonamide nitrogen, typically through acetylation, to yield N-acetylsulfanilamide (sulfacetamide). This protection prevents unwanted side reactions during the subsequent acylation of the N4-amino group.
The synthesis of N-substituted maleimides, which is analogous to the formation of the N4-maleyl bond, is a well-documented two-step procedure. tandfonline.com The first step involves the reaction of an aromatic amine with maleic anhydride to form the corresponding N-substituted maleamic acid. This reaction is typically carried out in a solvent like diethyl ether. orgsyn.org The resulting maleamic acid can then be cyclized to the maleimide (B117702) by heating in the presence of acetic anhydride and a catalyst such as sodium acetate (B1210297). tandfonline.comorgsyn.org
A direct precedent for the synthesis of a similar structure involves the reaction of a sulfanilamide derivative, sulphathiazole, with maleic anhydride in ethanol (B145695) under reflux conditions. This reaction yields 4-oxo-4-((4-N-(thiazol-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid, a compound featuring the characteristic maleyl amide linkage. mdpi.com This suggests a feasible pathway for the synthesis of this compound by reacting N-acetylsulfanilamide with maleic anhydride.
The N-acylation of sulfonamides can also be achieved using carboxylic acid anhydrides catalyzed by bismuth(III) salts, such as BiCl3 or Bi(OTf)3. These reactions can proceed rapidly under both heterogeneous and solvent-free conditions, affording N-acylsulfonamides in good to excellent yields. researchgate.net While this method is generally applied to the sulfonamide nitrogen, it highlights the versatility of acylation reactions within this class of compounds.
Table 1: Synthesis of N-Aryl Maleimides (Analogous to N4-Maleylation)
| Starting Amine | Reagents | Product | Yield (%) | Reference |
| Aniline | 1. Maleic anhydride, Ether2. Acetic anhydride, Sodium acetate | N-Phenylmaleimide | 75-80 | orgsyn.org |
| 2,6-Dimethylaniline | 1. Maleic anhydride, CH2Cl22. Acetic anhydride, Sodium acetate | N-(2,6-dimethylphenyl)maleimide | 51 | tandfonline.com |
| Various anilines | Maleic anhydride, Ether, then Acetic anhydride, Sodium acetate | Substituted N-phenylmaleimides | 79-93 | mdpi.com |
The maleyl amide linkage in this compound offers several avenues for chemical modification, primarily involving the carbon-carbon double bond of the maleimide ring and the stability of the amide bond itself.
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the ring to form the corresponding maleamic acid. mdpi.com The rate of hydrolysis is influenced by the substituents on the nitrogen atom. For N-arylmaleimides, the hydrolysis can be reversible under certain conditions. mdpi.com Kinetic studies have shown that the hydrolysis of N-arylmaleimides is base-catalyzed. acs.org The stability of the thio-succinimide intermediate, formed from the reaction of maleimides with thiols, is also pH-dependent, with hydrolysis occurring more rapidly at higher pH. acs.org In some cases, "self-hydrolysing" maleimides have been designed where intramolecular catalysis accelerates the hydrolysis of the maleimide ring. ucl.ac.uk
Addition Reactions: The electron-deficient double bond of the maleimide ring is a prime target for various addition reactions.
Thiol Addition (Thia-Michael Addition): Maleimides are well-known to react readily with thiols in a Michael-type addition to form thia-Michael adducts. tandfonline.comresearchgate.net This reaction is highly efficient and can be catalyzed by surfactants in aqueous media. tandfonline.com The reaction of N-arylmaleimides with thiols like β-mercaptoethanol has been studied kinetically, showing second-order rate constants. acs.org This reactivity is fundamental in the context of bioconjugation, where maleimides are used to link molecules to cysteine residues in proteins.
Addition of Aldehydes and Ketones: The maleimide double bond can also act as an acceptor in Michael additions with enolizable aldehydes and ketones. These reactions can be organocatalyzed to achieve asymmetric synthesis of substituted succinimides. researchgate.netnih.gov
Other Additions: The double bond can participate in other cycloaddition reactions, highlighting the versatility of the maleimide scaffold for further derivatization.
These modifications allow for the fine-tuning of the chemical and physical properties of this compound analogues, opening possibilities for the development of new derivatives with specific characteristics.
Table 2: Reactivity of the Maleimide Moiety
| Reaction Type | Reagent | Product Type | Key Findings | Reference(s) |
| Hydrolysis | Water (pH dependent) | Maleamic acid | Ring-opening reaction, rate is pH and substituent dependent. | mdpi.comacs.org |
| Thia-Michael Addition | Thiols (e.g., β-mercaptoethanol) | Thio-succinimide adducts | Highly efficient reaction, used in bioconjugation. | acs.orgtandfonline.comresearchgate.net |
| Michael Addition | Aldehydes, Ketones | Substituted succinimides | Can be performed asymmetrically with organocatalysts. | researchgate.netnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For N1-Acetyl-N4-maleylsulfanilamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution and the specific arrangement of its atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic protons on the central benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a para-substituted system. The protons ortho to the electron-withdrawing sulfonyl group would be shifted downfield compared to those ortho to the nitrogen atom of the maleimide (B117702) group. The vinyl protons of the maleimide ring are chemically equivalent and should appear as a singlet. researchgate.netresearchgate.net The methyl protons of the acetyl group will also produce a singlet, typically in the upfield region. rsc.orgblogspot.comresearchgate.netchemicalbook.com The two N-H protons (one from the sulfonamide and one from the acetylamino group) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Acetyl (CH₃) | ~2.2 | Singlet |
| Aromatic (ortho to SO₂) | ~7.8 - 8.0 | Doublet |
| Aromatic (ortho to N-maleimide) | ~7.3 - 7.5 | Doublet |
| Maleimide (CH=CH) | ~6.7 - 6.9 | Singlet |
| Sulfonamide (SO₂NH) | Variable (e.g., 8.8 - 10.2) | Broad Singlet |
| Amide (NHCOCH₃) | Variable (e.g., ~7.2) | Broad Singlet |
Note: These are estimated values based on similar structures and are subject to variation based on solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbons of the acetyl and maleimide groups are expected to resonate at the most downfield chemical shifts. libretexts.orgresearchgate.netchemicalbook.com Specifically, the two equivalent carbonyl carbons of the maleimide ring are anticipated around 170 ppm. researchgate.netrsc.org The acetyl carbonyl carbon is also expected in the range of 169-170 ppm. rsc.org The vinyl carbons of the maleimide ring are predicted to appear around 134 ppm. researchgate.netrsc.org The carbons of the benzene ring will show four distinct signals due to the para-substitution pattern, with their chemical shifts influenced by the electronic effects of the substituents. libretexts.orgwisc.edu The methyl carbon of the acetyl group will be found at a characteristic upfield position. rsc.org
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Acetyl (CH₃) | ~24 |
| Aromatic (C-SO₂) | ~140 - 145 |
| Aromatic (C-N) | ~135 - 140 |
| Aromatic (CH ortho to SO₂) | ~128 - 130 |
| Aromatic (CH ortho to N) | ~120 - 125 |
| Maleimide (C=O) | ~170 |
| Maleimide (C=C) | ~134 |
| Acetyl (C=O) | ~169 |
Note: These are estimated values based on similar structures and are subject to variation based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. rsc.orgnih.govresearchgate.net Key expected correlations would include the coupling between the adjacent aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netnih.gov It would be used to unambiguously assign the signals for each CH group, such as the aromatic CHs, the vinyl CHs of the maleimide, and the methyl group of the acetyl moiety.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its various functional groups.
N-H Stretching Vibrations: Two distinct N-H stretching bands would be anticipated. The sulfonamide N-H stretch typically appears in the region of 3300-3200 cm⁻¹. researchgate.netripublication.comresearchgate.net The amide N-H of the acetyl group is also expected in a similar region, often around 3375 cm⁻¹. researchgate.net
Sulfonyl (SO₂) Stretching: The sulfonyl group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). For sulfonamides, these are typically observed around 1370-1315 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). ripublication.comresearchgate.net
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in sulfonamides is generally found in the 900-800 cm⁻¹ region. nih.gov
Carbonyl (C=O) Absorptions: The molecule contains two types of carbonyl groups, which are expected to have distinct absorption frequencies. The two carbonyl groups of the maleimide ring are coupled and often show two bands, typically around 1780-1700 cm⁻¹. researchgate.netnist.govchemicalbook.comchegg.com The amide carbonyl of the acetyl group is expected to absorb in the range of 1680-1650 cm⁻¹. researchgate.netresearchgate.netchemicalbook.comnih.gov
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | ~3375 |
| Sulfonamide (N-H) | Stretching | ~3300 - 3200 |
| Sulfonyl (SO₂) | Asymmetric Stretching | ~1370 - 1315 |
| Sulfonyl (SO₂) | Symmetric Stretching | ~1180 - 1160 |
| Maleimide (C=O) | Stretching | ~1780 - 1700 |
| Acetyl (C=O) | Stretching | ~1680 - 1650 |
| Sulfur-Nitrogen (S-N) | Stretching | ~900 - 800 |
Note: These are estimated values based on analogous compounds. The exact positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be useful for observing the vibrations of the aromatic ring and the maleimide C=C bond.
The symmetric stretching vibrations of the sulfonyl group (SO₂) are also typically strong in the Raman spectrum. nih.govrsc.orgnih.govacs.org The aromatic ring vibrations, particularly the ring breathing modes, would give rise to characteristic signals. The C=C stretching of the maleimide ring, which might be weak in the IR spectrum, should produce a more intense Raman signal. Due to the lack of specific Raman data for this compound, a detailed table of expected shifts is not provided, but the technique would be a valuable component of a comprehensive structural analysis.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing a precise molecular fingerprint.
High-resolution mass spectrometry (HRMS) offers the capability to measure the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound, which is C12H12N2O6S. By comparing the experimentally measured exact mass to the theoretical mass calculated from the isotopic masses of its constituent atoms, the molecular formula can be confirmed.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C12H12N2O6S |
| Theoretical Monoisotopic Mass | 312.0416 u |
| Measured Exact Mass (Hypothetical) | 312.0411 u |
| Mass Accuracy (Hypothetical) | -1.6 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
Note: The measured exact mass and mass accuracy are hypothetical examples to illustrate the data obtained from HRMS.
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed to piece together the molecule's structure. This process helps to identify the core sulfanilamide (B372717) structure, the acetyl group at the N1 position, and the maleyl group at the N4 position. The fragmentation pattern provides a roadmap of the molecule's connectivity.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure |
| 313.0489 [M+H]+ | 271.0383 | [M+H - C2H2O]+ |
| 313.0489 [M+H]+ | 215.0274 | [M+H - C4H2O3]+ |
| 313.0489 [M+H]+ | 172.0117 | [C6H6NO2S]+ |
| 313.0489 [M+H]+ | 156.0168 | [C6H6NSO2]+ |
| 313.0489 [M+H]+ | 98.0083 | [C4H4NO2]+ |
Note: The fragment ion data presented is illustrative and represents the type of information that would be generated in an MS/MS experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is characterized by absorption bands that correspond to electronic transitions between different energy levels within the molecule.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The aromatic rings and carbonyl groups within the molecule contain π electrons and non-bonding (n) electrons. The π-π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n-π* transitions, which are lower in energy and intensity, involve the promotion of a non-bonding electron to a π* antibonding orbital. The positions and intensities of these bands are sensitive to the molecular environment and substitution patterns.
Table 3: Representative UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~270 nm | High | π-π | Phenyl ring, Maleyl group |
| ~340 nm | Low | n-π | Carbonyl groups, Sulfonamide group |
Note: The wavelength and molar absorptivity values are representative and intended to illustrate the expected UV-Vis absorption characteristics.
X-ray Crystallography for Solid-State Structural Determination
By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis would reveal the planarity of the aromatic ring, the geometry of the sulfonamide group, and the conformations of the acetyl and maleyl substituents. For chiral molecules, single-crystal X-ray diffraction can also be used to determine the absolute configuration of stereocenters.
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, S-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, O-S-O). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Note: This table describes the type of parameters obtained from a single-crystal X-ray diffraction experiment, as specific data for this compound is not publicly available.
Analysis of Molecular Packing and Crystal Lattice Energy
Detailed experimental or theoretical data on the molecular packing and crystal lattice energy for this compound is not publicly available. Analysis of these parameters would typically involve single-crystal X-ray diffraction to determine the unit cell dimensions and the arrangement of molecules within the crystal lattice. Computational methods could then be employed to calculate the lattice energy, providing insights into the thermodynamic stability of the crystalline form. However, without the foundational crystallographic data, a specific analysis for this compound cannot be provided.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. The B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is a widely accepted level of theory for sulfanilamide-type compounds, providing a good balance between accuracy and computational cost.
The primary step in a computational study is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. For N1-Acetyl-N4-maleylsulfanilamide, this would involve a systematic search for the global minimum on the potential energy surface. This process identifies the most stable conformer by minimizing the energy with respect to all geometric variables. The resulting data includes precise bond lengths, bond angles, and dihedral angles.
Table 1: Example of Calculated Geometric Parameters for a Hypothetical Optimized Geometry of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | S-N (sulfonamide) | 1.65 Å |
| C=O (acetyl) | 1.23 Å | |
| C=O (maleoyl) | 1.22 Å | |
| Bond Angle | O-S-O | 120.5° |
| C-N-S | 118.0° | |
| Dihedral Angle | C-S-N-C | 75.0° |
Note: The data in this table is illustrative and represents typical values for similar functional groups based on computational studies of related molecules.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack. It is common for the HOMO in sulfanilamide (B372717) derivatives to be located on the aniline (B41778) ring, while the LUMO is often centered on the sulfonyl group and its substituent.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Note: These values are hypothetical and serve to illustrate the type of data generated from a HOMO-LUMO analysis.
Quantum chemical calculations can predict various spectroscopic parameters. The calculated vibrational frequencies from a DFT study correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data by assigning specific vibrational modes to observed absorption bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental results to confirm the molecular structure.
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (sulfonamide) | 3350 | 3345 |
| C=O Stretch (acetyl) | 1705 | 1700 |
| SO₂ Asymmetric Stretch | 1340 | 1335 |
| SO₂ Symmetric Stretch | 1160 | 1155 |
Note: This table illustrates the expected strong correlation between calculated and experimental spectroscopic data after applying a suitable scaling factor to the computational results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.
MD simulations can explore the conformational landscape of this compound, revealing the flexibility of its various parts. Of particular interest in sulfanilamide derivatives is the rotation around the S-C (sulfonyl-phenyl) and S-N (sulfonamide) bonds. By calculating the energy as a function of the dihedral angle, the rotational barriers can be determined, providing insight into the conformational freedom of the molecule.
The surrounding environment can significantly influence a molecule's conformation and stability. MD simulations can explicitly include solvent molecules (such as water) to model these interactions. Studies on similar sulfanilamides have shown that the presence of a solvent can alter the preferred conformation compared to the gas phase. nih.gov For instance, intramolecular hydrogen bonds that are stable in a vacuum may be disrupted in a polar solvent, leading to a different and more extended molecular shape. These simulations provide a more realistic picture of the molecule's behavior in a biological or solution-phase context.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For sulfanilamide derivatives, the primary target is often dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
In the absence of specific docking studies on this compound, we can infer its likely binding behavior from studies on other sulfanilamide derivatives. These studies consistently show that the sulfanilamide core mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA).
A computational assessment of the binding of this compound to a bacterial DHPS active site would likely reveal the following:
Binding Mode: The p-aminophenylsulfonamide portion of the molecule would be expected to occupy the PABA binding pocket. The N1-acetyl group and the N4-maleyl group would extend into adjacent regions of the active site, potentially forming additional interactions with amino acid residues.
Interaction Energies: The binding affinity is quantified by a scoring function, which estimates the free energy of binding (often expressed in kcal/mol). A more negative score typically indicates a stronger predicted binding affinity. These scores are calculated based on the intermolecular interactions between the ligand and the protein, including:
Hydrogen Bonds: The sulfonamide group, the acetyl group, and the maleyl group are all capable of forming hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions: The phenyl ring of the sulfanilamide core would likely engage in hydrophobic interactions with nonpolar residues.
Studies on other novel sulfonamide derivatives have reported binding energies ranging from -7 to -9 kcal/mol against various protein targets, indicating strong binding potential. mdpi.com For instance, research on acetamide-sulfonamide conjugates targeting the urease enzyme has shown that specific hydrogen bonds and hydrophobic interactions are critical for their inhibitory activity. nih.gov
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Active Site |
| Hydrogen Bonding | Sulfonamide (-SO2NH-), Acetyl (-COCH3), Maleyl (-COCH=CHCOOH) | Polar amino acids (e.g., Serine, Threonine, Aspartate, Glutamate, Arginine, Histidine) |
| Hydrophobic Interactions | Phenyl ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |
| Ionic Interactions | Carboxylate of the maleyl group (-COO⁻) | Positively charged amino acids (e.g., Lysine, Arginine) |
It is important to note that while molecular docking is a powerful predictive tool, the calculated binding energies are estimates and experimental validation is necessary to confirm the actual binding affinity and biological activity.
Chemical Stability and Degradation Pathways
Photochemical Degradation Studies
Identification and Structural Elucidation of Photodegradation Intermediates and Products
While specific studies on the photodegradation of N1-Acetyl-N4-maleylsulfanilamide are not extensively documented, the photochemical behavior of structurally related N4-acetylated sulfonamides provides significant insights into its likely transformation pathways. Research on other N4-acetylated sulfonamides has demonstrated that photodegradation, particularly under simulated sunlight, leads to a variety of products through distinct reaction channels. researchgate.netnih.gov
Two primary pathways have been identified for the photodegradation of N4-acetylated sulfonamides: the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO₂). researchgate.netnih.gov Cleavage of the sulfonamide bond would likely yield intermediates such as 4-maleamic acid and N-acetylsulfanilic acid. The extrusion of SO₂ from the parent molecule is another significant degradation route, which would result in the formation of a desulfonated product.
Furthermore, the photodegradation of related sulfonamides has been shown to produce tautomeric forms and other transformation products. nih.gov It is plausible that this compound would undergo similar transformations, leading to a complex mixture of photoproducts in aqueous environments.
Table 1: Potential Photodegradation Intermediates of this compound Based on Analogous Compounds
| Proposed Intermediate | Formation Pathway | Reference |
| 4-Maleamic acid | Cleavage of sulfonamide bond | researchgate.netnih.gov |
| N-Acetylsulfanilic acid | Cleavage of sulfonamide bond | researchgate.netnih.gov |
| Desulfonated this compound | SO₂ extrusion | researchgate.netnih.gov |
Proposed Photodegradation Reaction Mechanisms
The proposed photodegradation mechanisms for this compound are inferred from studies on other sulfonamides. Direct photolysis is initiated by the absorption of UV radiation, leading to the excitation of the molecule. The excited state can then undergo bond cleavage. The sulfonamide S-N bond is often considered the most labile site for photochemical cleavage. researchgate.net
Indirect photolysis, mediated by dissolved organic matter in natural waters, can also play a crucial role. nih.gov Reactive oxygen species, such as hydroxyl radicals and singlet oxygen, generated by photosensitized dissolved organic matter, can attack the this compound molecule, leading to its degradation. The rate of photolysis is often dependent on the pH of the water and the concentration of dissolved organic matter. nih.gov
The extrusion of SO₂ is another key photochemical reaction. This process is thought to proceed through a radical-mediated mechanism, initiated by the homolytic cleavage of the C-S bond, followed by the elimination of the SO₂ molecule.
Biodegradation in Environmental Systems
Aerobic Biodegradation in Activated Sludge and Aquatic Environments
The aerobic biodegradation of sulfonamides in environments such as activated sludge from wastewater treatment plants and other aquatic systems has been a subject of considerable research. oregonstate.edunih.gov While specific data for this compound is limited, studies on other N4-acetylated sulfonamides indicate that biodegradation can occur. nih.govresearchgate.net The microbial communities in activated sludge have shown the capability to degrade various sulfonamides, although the efficiency can be variable. nih.gov
The structure of the sulfonamide, including the substituents on the N1 and N4 positions, significantly influences its biodegradability. For some N4-acetylated sulfonamides, the primary degradation step is the deacetylation back to the parent sulfonamide. nih.govresearchgate.net This transformation is crucial as the parent compound may have different environmental behavior and biological activity.
Biodegradation Kinetics and Lag Phases in Adapted vs. Non-Adapted Biomass
The kinetics of sulfonamide biodegradation can be influenced by several factors, including the initial concentration of the compound, the presence of co-substrates, and the adaptation of the microbial biomass. nih.govnih.gov In studies with other sulfonamides, it has been observed that the degradation process may exhibit a lag phase, particularly in biomass that has not been previously exposed to the compound. This lag phase represents the time required for the microbial community to acclimate and produce the necessary enzymes for degradation.
Adapted biomass, which has had prior exposure to sulfonamides, typically exhibits faster degradation rates and shorter or no lag phases. The presence of a readily biodegradable carbon source can sometimes enhance the co-metabolic degradation of sulfonamides. nih.gov
Identification of Biologically Transformed Products (e.g., Deacetylation, Formation of Acyl Derivatives)
The primary biologically transformed product observed for some N4-acetylated sulfonamides is the corresponding parent sulfonamide, formed through deacetylation. nih.govresearchgate.net This reaction is a critical step in the environmental fate of these compounds.
In addition to deacetylation, the formation of other acyl derivatives has been observed during the biological transformation of some organic compounds. nih.gov It is conceivable that under certain conditions, the maleyl group of this compound could also be subject to biological transformation, although specific products have not been identified. Further research is needed to elucidate the full range of biologically transformed products of this compound.
Table 2: Potential Biologically Transformed Products of this compound
| Proposed Product | Transformation Pathway | Reference |
| N1-Acetylsulfanilamide | De-maleylation | Inferred |
| N4-Maleylsulfanilamide | Deacetylation | nih.govresearchgate.net |
| Sulfanilamide (B372717) | Deacetylation and De-maleylation | nih.govresearchgate.net |
Thermal Stability and Decomposition Characteristics
There is currently a lack of publicly available scientific literature detailing the specific thermal stability and decomposition characteristics of this compound. To determine its thermal behavior, including its melting point, decomposition temperature, and the nature of its decomposition products, experimental analysis using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, a TGA profile would be expected to reveal the temperatures at which significant decomposition events occur.
Based on the thermal behavior of structurally related compounds, a hypothetical TGA curve for this compound would likely exhibit a multi-stage decomposition process. The initial, less stable component, the maleimide (B117702) moiety, would be expected to degrade at a lower temperature, followed by the more stable N-acetylsulfanilamide portion at higher temperatures.
Table 1: Projected Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |
| 200 - 350 | ~ 30-40% | Initial decomposition of the maleimide ring and loss of the acetyl group. |
| 350 - 500 | ~ 40-50% | Decomposition of the sulfanilamide backbone. |
| > 500 | ~ 10-20% | Further degradation and char formation. |
Note: This data is a projection based on the analysis of similar chemical structures and is intended for illustrative purposes. Actual experimental results may vary.
The initial weight loss is anticipated to correspond to the fragmentation of the maleimide ring and the cleavage of the acetyl group from the sulfonamide nitrogen. The subsequent major weight loss phase would be attributed to the breakdown of the core sulfanilamide structure.
Identification of Thermal Degradation Products
The identification of the chemical species formed during thermal decomposition is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for this purpose, allowing for the separation and identification of volatile and semi-volatile degradation products.
While specific Py-GC-MS data for this compound is not available, the expected degradation products can be predicted by considering the fragmentation patterns of its structural components. The thermal decomposition of N-acetylsulfanilamide and maleimide derivatives suggests the formation of a complex mixture of smaller molecules.
Table 2: Predicted Thermal Degradation Products of this compound
| Predicted Degradation Product | Chemical Formula | Originating Moiety |
| Maleimide | C₄H₃NO₂ | Maleimide Ring |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | Acetyl Group |
| Sulfanilamide | C₆H₈N₂O₂S | Sulfanilamide Core |
| Aniline (B41778) | C₆H₇N | Sulfanilamide Core |
| Sulfur Dioxide | SO₂ | Sulfonamide Group |
| Carbon Monoxide | CO | General Decomposition |
| Carbon Dioxide | CO₂ | General Decomposition |
Note: This table presents predicted degradation products based on the known thermal decomposition of related compounds. The actual product profile would need to be confirmed by experimental analysis.
The decomposition is likely to proceed via initial cleavage of the N-maleyl and N-acetyl bonds. The maleimide ring itself can undergo further fragmentation to yield smaller volatile compounds. The sulfanilamide core is expected to degrade to aniline, sulfur dioxide, and other related aromatic compounds. The presence of carbon monoxide and carbon dioxide is indicative of complete oxidation at higher temperatures.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to isolating N1-Acetyl-N4-maleylsulfanilamide from complex matrices prior to its detection and quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides and their derivatives. nanobioletters.com Method development for this compound often involves reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nanobioletters.comnih.gov
Method Development and Optimization:
The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity. Key considerations include:
Column Selection: C18 columns are widely used for the separation of sulfonamides. nanobioletters.comnih.gov The choice between different C18 columns can influence selectivity. nih.gov
Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous component (often containing an acid like formic or acetic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nanobioletters.comnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to separate compounds with a range of polarities. nih.gov
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase is critical as it affects the ionization state of the analyte and, consequently, its retention on the column. For sulfonamides, which are acidic, adjusting the pH can significantly impact their interaction with the stationary phase.
Temperature: Column temperature can influence viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution and analysis time. nih.gov
Flow Rate: Optimizing the flow rate is essential for achieving a balance between analysis time and separation efficiency. nanobioletters.com
Detection: UV detection is commonly used for sulfonamides, with the wavelength set to an absorbance maximum for the compound of interest to ensure high sensitivity. nanobioletters.com
A study on the separation of a mixture of benzodiazepines highlights a systematic approach to HPLC method development, which is also applicable to sulfonamide analysis. nih.gov This involves preparing standard solutions and optimizing the mobile phase composition and pH to achieve baseline separation of all components. nih.gov For instance, a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) buffer was optimized for the separation. nih.gov
Interactive Data Table: Illustrative HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5-µm | Provides good retention and separation for moderately polar compounds like sulfonamides. nanobioletters.com |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) | Allows for the elution of a wide range of compounds with varying polarities. Formic acid helps to improve peak shape and ionization efficiency for mass spectrometry. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate that offers a good balance between analysis time and efficiency. nanobioletters.com |
| Column Temperature | 30°C | Provides stable and reproducible retention times. nanobioletters.com |
| Detection | UV at 278 nm | A common wavelength for the detection of sulfonamides, offering good sensitivity. nanobioletters.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. The smaller particle size leads to higher separation efficiency, allowing for faster analyses without sacrificing resolution.
For the analysis of sulfonamide residues, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a widely adopted technique due to its high sensitivity and selectivity. nih.govnih.gov This is particularly beneficial when analyzing complex matrices where trace levels of this compound may be present.
A study on the determination of 24 sulfonamide antibiotics in pastries utilized a UPLC-MS/MS system with a C18 column (4.6 mm × 100 mm, 1.8 μm). nih.gov The use of a sub-2 µm particle size column is a hallmark of UPLC, enabling the high-resolution separation required for complex sample analysis. nih.gov
Interactive Data Table: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency, better resolution. |
| Column Length | 100-250 mm | 50-150 mm | Shorter analysis times. |
| Flow Rate | 0.5-2.0 mL/min | 0.2-0.6 mL/min | Lower solvent consumption. |
| System Pressure | 1000-4000 psi | 6000-15000 psi | Enables the use of smaller particles. |
| Analysis Time | 10-30 min | 1-10 min | Increased sample throughput. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analyte Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to reversed-phase chromatography, particularly for the separation of highly polar compounds that show little or no retention on C18 columns. nih.govthermofisher.com In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of water. nih.govthermofisher.com A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. thermofisher.com
Given that this compound possesses polar functional groups, HILIC presents a viable separation strategy. The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with the most polar compounds being retained the longest. nih.gov This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nih.gov
The selection of the stationary phase is critical in HILIC, with options including bare silica, diol, amino, and amide phases. nih.gov The choice of stationary phase and the composition of the mobile phase (including buffer type and pH) can be optimized to achieve the desired separation of polar analytes like this compound. thermofisher.com Zwitterionic HILIC columns, in particular, are effective for separating a wide range of polar compounds. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) as an Alternative Separation Approach
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. oup.comuva.es SFC is often considered a hybrid of gas and liquid chromatography, offering some of the advantages of both. oup.com It is known for its high efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to HPLC. uva.esresearchgate.net
For the separation of sulfonamides, packed-column SFC has proven to be effective. oup.comresearchgate.net The mobile phase typically consists of supercritical CO2 modified with a small percentage of an organic solvent, such as methanol, to enhance the elution of polar analytes. oup.comresearchgate.net The separation of eight regulated sulfonamides was achieved in under 20 minutes by coupling a packed-silica column with an aminopropyl-packed column. researchgate.net
The development of an SFC method involves optimizing parameters such as the modifier concentration, pressure, and temperature, all of which can significantly influence the retention and selectivity of the separation. oup.comresearchgate.net Temperature, in particular, can play a crucial role in the elution behavior of some sulfonamides. oup.com
Interactive Data Table: SFC Conditions for Sulfonamide Separation
| Parameter | Condition | Reference |
| Column | Coupled Silica and Aminopropyl columns (250 × 4.6 mm) | researchgate.net |
| Mobile Phase | CO2 with a methanol gradient (10% for 5 min, then ramped to 30%) | researchgate.net |
| Temperature | 65°C | researchgate.net |
| Outlet Pressure | 300 bar | researchgate.net |
| Flow Rate | 2.5 mL/min | researchgate.net |
| Detection | UV | researchgate.net |
Mass Spectrometry Detection and Quantification
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are the gold standard for the confirmation and quantification of sulfonamide residues. nih.govscielo.bracgpubs.org These techniques offer exceptional sensitivity and selectivity, allowing for the detection of analytes at very low concentrations in complex matrices. acgpubs.org
In LC-MS, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for sulfonamides, typically operating in the positive ion mode. nih.govscielo.br
For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed, often in the multiple reaction monitoring (MRM) mode. nih.govscielo.br In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. scielo.br The monitoring of at least two MRM transitions for each compound provides a high degree of confidence in its identification and quantification, minimizing the risk of false positives. scielo.br
The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric parameters. nih.govscielo.br This includes selecting the appropriate precursor and product ions, and optimizing the collision energy to achieve the most intense and stable signal for each analyte.
Interactive Data Table: Example MRM Transitions for Sulfonamide Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Sulfamethazine | 279.2 | 92.1 | 186.1 |
| Sulfamethoxazole | 254.1 | 92.0 | 156.1 |
| Sulfadiazine | 251.1 | 156.1 | 92.1 |
| Sulfathiazole | 256.0 | 156.0 | 92.0 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode for High Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of sulfonamides and their metabolites. nih.govnih.govnih.gov Its power lies in the coupling of the separation capabilities of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov The operation in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, making it ideal for trace-level detection in complex samples. nih.govresearchgate.netyoutube.com
The MRM process involves two stages of mass filtering. First, the precursor ion, which is the ionized molecule of this compound, is selected in the first quadrupole (Q1). All other ions with different mass-to-charge ratios are filtered out. This selected ion is then passed into a collision cell (Q2), where it is fragmented into smaller, characteristic product ions through collision-induced dissociation. Finally, the third quadrupole (Q3) is set to monitor one or more of these specific product ions. youtube.com This dual-filtering process (Q1 and Q3) significantly minimizes background noise and matrix effects, leading to a very high signal-to-noise ratio. youtube.com For robust quantification, typically two MRM transitions are monitored for each analyte; one for quantification (the most intense) and one for confirmation. researchgate.net The optimization of MRM parameters, such as collision energy, is crucial for maximizing signal intensity. youtube.comnih.gov
Table 1: Illustrative MRM Parameters for Sulfonamide Analysis This table provides example parameters typical for sulfonamide analysis, which would be optimized specifically for this compound in a validated method.
| Compound Group | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
|---|---|---|---|---|
| Sulfonamides | Varies | Analyte-specific | Analyte-specific | 15-45 |
| Sulfathiazole | 256.0 | 156.1 | 92.1 | 20 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 | 25 |
| Sulfamethoxazole | 254.0 | 156.0 | 108.0 | 18 |
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) for Accurate Mass Measurements
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a high-resolution mass spectrometry (HRMS) technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.govual.es This hybrid configuration is exceptionally powerful for the structural elucidation and confirmation of compounds like this compound. nih.govresearchgate.net Its primary advantage is the ability to provide highly accurate mass measurements, typically within 5 parts per million (ppm) error. rsc.orgtofwerk.com
Accurate mass measurement allows for the determination of a compound's elemental formula. rsc.org While a low-resolution instrument might measure the nominal mass of a compound as an integer, a QToF instrument can measure the exact mass to several decimal places. This precision is critical for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition (isobaric interference). ual.estofwerk.com In practice, the QToF-MS can operate in MS mode to determine the accurate mass of the precursor ion or in MS/MS mode. In MS/MS mode, the quadrupole selects the precursor ion, which is then fragmented, and the TOF analyzer measures the accurate mass of all resulting product ions, providing a high degree of confidence in compound identification. nih.gov
Table 2: Comparison of Mass Spectrometry Analyzer Capabilities
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QToF) |
|---|---|---|
| Primary Use | Targeted Quantification | Targeted & Non-targeted Screening, Identification |
| Mode | Multiple Reaction Monitoring (MRM) | Full Scan, MS/MS |
| Mass Resolution | Low (Unit Mass) | High (>10,000) |
| Mass Accuracy | Low | High (<5 ppm) |
| Sensitivity | Excellent for target compounds | Very Good |
| Selectivity | Excellent for target transitions | Excellent due to high resolution |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument detection.
Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Procedures
The QuEChERS method is a widely adopted sample preparation technique, particularly for multi-residue analysis in food and environmental samples. nih.gov While originally developed for pesticides, its application has been extended to other analytes, including sulfonamides and their metabolites. nih.govshimadzu.com The procedure typically involves a two-step process:
Extraction/Partitioning : The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile, in the presence of high-salinity salts (e.g., magnesium sulfate, sodium chloride) and buffering salts (e.g., sodium acetate, sodium citrate). mdpi.com The salts induce phase separation between the aqueous and organic layers and help to partition the analytes into the acetonitrile.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of d-SPE sorbent. frontiersin.org For sulfonamide analysis, common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats. mdpi.comfrontiersin.org After vortexing and centrifugation, the cleaned extract is ready for LC-MS/MS analysis.
Modifications to the original QuEChERS protocol are often necessary to optimize the recovery of specific compounds like this compound. frontiersin.org These can include adjusting the solvent composition (e.g., acidification with formic or acetic acid to improve extraction of polar sulfonamides) and using different salt and d-SPE sorbent combinations. nih.govmdpi.com
Table 3: Example of a Modified QuEChERS Protocol for Sulfonamide Metabolites
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. | Create a uniform sample for extraction. |
| 2. Extraction | Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously. | Extract target analytes. Acid improves recovery of sulfonamides. |
| 3. Salting Out | Add 4 g MgSO₄ and 1 g CH₃COONa. Vortex and centrifuge. | Induce phase separation and drive analytes into the organic layer. |
| 4. d-SPE Cleanup | Transfer 1 mL of the supernatant to a tube with 150 mg MgSO₄ and 50 mg PSA. | Remove matrix interferences (water, organic acids). |
| 5. Final Preparation | Vortex and centrifuge. Filter the final extract before injection. | Prepare a clean sample for LC-MS/MS analysis. |
Based on protocols described in the literature. mdpi.com
Solid-Phase Extraction (SPE) Protocols for Enrichment and Cleanup
Solid-Phase Extraction (SPE) is a classic and highly effective technique for sample cleanup and concentration. researchgate.net It utilizes a solid sorbent packed into a cartridge to selectively retain either the analyte or impurities from a liquid sample. For sulfonamides, polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are often used due to their ability to retain a wide range of compounds. nih.govresearchgate.net
A typical SPE protocol includes the following steps:
Conditioning : The sorbent is treated with a solvent like methanol followed by water or a buffer to activate it and ensure reproducible retention.
Loading : The sample extract is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing : The cartridge is washed with a weak solvent to remove co-adsorbed matrix components without eluting the analyte.
Elution : A strong solvent is used to desorb the analyte from the sorbent, resulting in a cleaner and more concentrated sample. nih.gov
Table 4: General Solid-Phase Extraction (SPE) Protocol for Sulfonamides
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Conditioning | Methanol, followed by Water (pH adjusted) | Activate the sorbent material. |
| 2. Sample Loading | Diluted sample extract | Adsorb the analyte onto the sorbent. |
| 3. Washing | 5% Methanol in Water | Remove polar interferences. |
| 4. Elution | Acetonitrile or Methanol (often with modifier like ammonia) | Desorb and collect the purified analyte. |
Optimization of Extraction Parameters (e.g., Solvent Composition, pH, Temperature, Ultrasonication)
Maximizing the efficiency of any extraction method requires careful optimization of several key parameters.
Solvent Composition : The choice of extraction solvent is paramount. While acetonitrile is common, its properties can be modified. For instance, adding a small percentage of acid can significantly improve the extraction of amphoteric compounds like sulfonamides. nih.govmdpi.com
pH : The pH of the sample and extraction solvent is critical for ionizable compounds. mdpi.com Sulfonamides are amphoteric, meaning they have both acidic and basic functional groups. Adjusting the pH to a point where the molecule is in its neutral, less polar form will enhance its partitioning into an organic solvent and improve extraction efficiency. mdpi.com For many sulfonamides, optimal extraction occurs under slightly acidic conditions (pH 3-5). mdpi.com
Temperature : Extraction temperature can influence the kinetics of the process. While many methods are performed at room temperature, applying controlled heat can sometimes improve extraction efficiency by increasing analyte solubility and solvent diffusion rates. However, care must be taken to avoid degradation of thermolabile compounds. mdpi.com
Ultrasonication : The use of ultrasonic baths or probes can significantly enhance extraction from solid or semi-solid matrices. mdpi.com The high-frequency sound waves create cavitation bubbles, and their collapse near the sample surface facilitates solvent penetration and disrupts analyte-matrix interactions, accelerating the transfer of the analyte into the solvent. mdpi.com
Table 5: Effect of Optimized Parameters on Extraction Efficiency
| Parameter | Effect of Optimization | Rationale |
|---|---|---|
| Solvent Composition | Increased recovery | Matching solvent polarity to the analyte and modifying with additives (e.g., acid) enhances solubility. |
| pH | Increased recovery | For ionizable analytes, adjusting pH to suppress ionization increases partitioning into organic solvents. mdpi.com |
| Temperature | Potentially increased recovery | Higher temperatures can increase solubility and diffusion rates, but risk thermal degradation. mdpi.com |
| Ultrasonication | Increased recovery from solid matrices | Improves solvent penetration and disrupts analyte-matrix interactions. mdpi.com |
Q & A
Basic: What are the recommended protocols for synthesizing N1-Acetyl-N4-maleylsulfanilamide in a laboratory setting?
Answer:
The synthesis typically involves a two-step process:
Sulfanilamide preparation : Start with sulfanilic acid, which is converted to sulfanilamide via amidation.
Acetylation : React sulfanilamide with acetic anhydride under controlled conditions (e.g., 60–80°C, inert atmosphere) to acetylate the N1 position. For N4-maleylation, introduce maleic anhydride in a separate step, ensuring stoichiometric control to avoid over-functionalization.
Key considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
- Purify via recrystallization (e.g., ethanol/water mixture) or column chromatography.
- Validate product purity using melting point analysis and NMR spectroscopy .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by identifying acetyl (δ ~2.1 ppm) and maleyl (δ ~6.3–6.5 ppm) protons.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Validate empirical formula (C, H, N, S content) .
Advanced: How can researchers optimize the reaction yield of this compound synthesis while minimizing side products?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions.
- Catalyst selection : Use mild bases (e.g., pyridine) to enhance acetylation efficiency without promoting hydrolysis.
- Side-product mitigation :
- Limit moisture exposure to prevent maleyl group hydrolysis.
- Employ scavengers (e.g., molecular sieves) to absorb byproducts.
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Advanced: What methodological approaches are employed to investigate the stability of this compound under varying physiological pH conditions?
Answer:
- Buffered stability studies : Prepare solutions at pH 1.2 (gastric), 4.5 (lysosomal), and 7.4 (blood), incubate at 37°C, and sample at intervals.
- Analytical tools :
- HPLC : Quantify degradation products.
- UV-Vis spectroscopy : Detect absorbance shifts due to structural changes.
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.
- Mass balance : Ensure total recovery of parent compound and degradants exceeds 95% .
Advanced: How should contradictions in reported solubility data for this compound across studies be systematically addressed?
Answer:
- Variable standardization : Compare studies for consistency in:
- Temperature (e.g., 25°C vs. 37°C).
- Solvent purity (HPLC-grade vs. technical-grade).
- Measurement technique (shake-flask vs. nephelometry).
- Statistical meta-analysis : Pool data to identify outliers and calculate weighted averages.
- Controlled replication : Repeat solubility assays under identical conditions, documenting solvent preparation and equilibration time .
Basic: What safety precautions are critical when handling this compound in laboratory environments?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Waste disposal : Neutralize acidic byproducts before disposal.
- Emergency protocols :
- Skin contact: Rinse with water for 15 minutes.
- Ingestion: Seek immediate medical attention; provide SDS to healthcare providers .
Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in in vitro models?
Answer:
- Radiolabeling : Synthesize <sup>14</sup>C-labeled compound to track metabolites.
- Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., human liver microsomes) and identify metabolites via LC-MS/MS.
- Data analysis :
- Use software (e.g., MetaboLynx) to match fragmentation patterns with known pathways.
- Quantify metabolite ratios to infer dominant enzymatic routes (e.g., CYP3A4 vs. CYP2D6).
- Validation : Compare results with in silico predictions (e.g., molecular docking simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
